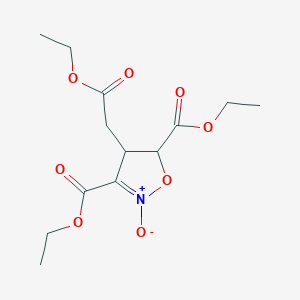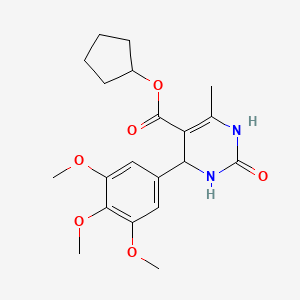![molecular formula C22H26ClN3O2 B4931112 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride, also known as EMD 1214063, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and proliferation.
科学的研究の応用
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been widely studied for its potential use in scientific research. As a selective inhibitor of BRAF, this compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells that harbor mutations in the BRAF gene. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to be effective in combination with other drugs that target the MAPK pathway, which is involved in the regulation of cell growth and proliferation.
作用機序
The mechanism of action of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 involves the selective inhibition of the protein kinase BRAF. BRAF is a key component of the MAPK pathway, which is involved in the regulation of cell growth and proliferation. By inhibiting BRAF, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 disrupts the MAPK pathway and prevents the growth and proliferation of cancer cells that harbor mutations in the BRAF gene.
Biochemical and Physiological Effects
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells that harbor mutations in the BRAF gene. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to be effective in combination with other drugs that target the MAPK pathway. However, further studies are needed to determine the full extent of the biochemical and physiological effects of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063.
実験室実験の利点と制限
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has several advantages for lab experiments. This compound is highly selective for BRAF and has been shown to have minimal off-target effects. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been optimized for high yield and purity, making it a reliable reagent for lab experiments. However, there are also limitations to the use of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 in lab experiments. This compound is relatively expensive and may not be accessible to all researchers. In addition, further studies are needed to determine the optimal concentration and duration of treatment for different experimental conditions.
将来の方向性
There are several future directions for the study of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063. First, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound. In addition, studies are needed to determine the optimal concentration and duration of treatment for different experimental conditions. Finally, there is a need for clinical trials to determine the safety and efficacy of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 in the treatment of cancer patients.
合成法
The synthesis method of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 involves several steps. First, 2-methyl-6-nitro-4-quinolinamine is reacted with ethyl orthoformate to produce 6-ethoxy-2-methyl-4-quinolinamine. This intermediate is then reacted with 4-(4-morpholinyl)phenylboronic acid in the presence of a palladium catalyst to produce the desired compound, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063. The synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
6-ethoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.ClH/c1-3-27-19-8-9-21-20(15-19)22(14-16(2)23-21)24-17-4-6-18(7-5-17)25-10-12-26-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUSIDKPMZOHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide](/img/structure/B4931029.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4931036.png)
![6-(4-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4931038.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B4931046.png)
![1-{2-(4-methylphenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B4931052.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)